molecular formula C14H14N2OS2 B6528404 N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide CAS No. 946271-00-7

N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide

Cat. No.: B6528404
CAS No.: 946271-00-7
M. Wt: 290.4 g/mol
InChI Key: WXXFAIHLUUBXKA-UHFFFAOYSA-N
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Description

  • Utilizing cyclopropanation reactions, such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are employed.

  • Attachment of the Sulfanyl Group:

    • Methylation using reagents like methyl iodide and a strong base, such as sodium hydride, under controlled temperature and pressure conditions.

  • Industrial Production Methods:

    For large-scale production, continuous flow processes might be utilized to ensure consistent quality and yield. Key industrial methods include:

    • Batch Processing: Ideal for multi-step synthesis, allowing for precise control over reaction conditions and intermediate purification.

    • Flow Chemistry: Ensures scalability, reduced reaction times, and enhanced safety, particularly in high-pressure reactions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide typically involves several key steps:

    • Formation of the Thiazole Ring:

      • Starting with a substituted phenyl acetamide as a precursor.

      • Reacting with a suitable sulfur source under acidic conditions to form the thiazole ring.

    Chemical Reactions Analysis

    Types of Reactions:

    N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide can undergo various chemical reactions:

    • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to modify the sulfanyl group.

    • Reduction: Employing reducing agents such as lithium aluminum hydride to target specific functional groups.

    • Substitution: Reacting with halogens or nucleophiles to introduce new functional groups or replace existing ones.

    Common Reagents and Conditions:

    • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    • Nucleophiles: Halide ions, thiols, and amines.

    Major Products Formed:

    • Oxidized Derivatives: Sulfoxides or sulfones.

    • Reduced Products: Alcohols or amines.

    • Substituted Compounds: Halogenated derivatives or newly functionalized thiazole rings.

    Scientific Research Applications

    N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide's versatility lends itself to various research fields:

    • Chemistry: As a precursor in the synthesis of complex organic molecules.

    • Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in antimicrobial and anticancer research.

    • Industry: Utilized in the formulation of specialty chemicals, such as corrosion inhibitors and polymer stabilizers.

    Mechanism of Action

    The compound's mechanism of action is multi-faceted, depending on the specific application:

    • Biological Targets: It can interact with enzymes or receptors, potentially inhibiting or modulating their activity.

    • Chemical Pathways: Involves complex pathways, often requiring catalysis or specific reaction conditions to achieve desired outcomes.

    Comparison with Similar Compounds

    • N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]acetamide: Similar backbone but with an acetamide group instead of a cyclopropanecarboxamide.

    • N-[2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide: Ethyl substitution on the sulfanyl group.

    • N-[2-(methylsulfanyl)-4-phenyl-1,3-oxazol-5-yl]cyclopropanecarboxamide: An oxazole ring in place of a thiazole ring.

    Uniqueness:

    This compound exemplifies the seamless integration of synthetic ingenuity and practical applicability, illustrating the profound impact of chemical innovation on scientific and industrial progress.

    Properties

    IUPAC Name

    N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H14N2OS2/c1-18-14-15-11(9-5-3-2-4-6-9)13(19-14)16-12(17)10-7-8-10/h2-6,10H,7-8H2,1H3,(H,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WXXFAIHLUUBXKA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=NC(=C(S1)NC(=O)C2CC2)C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H14N2OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    290.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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